molecular formula C17-H28-O3 B016431 Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate CAS No. 21213-74-1

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate

Cat. No. B016431
CAS RN: 21213-74-1
M. Wt: 280.4 g/mol
InChI Key: CPVQJXZBSGXTGJ-LMLHBTEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate, also known as Methyl epoxy-jasmonate, is a synthetic analog of jasmonic acid. Jasmonic acid is a plant hormone that plays an essential role in regulating various physiological processes such as growth, development, and stress response. Methyl epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid.

Mechanism Of Action

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate acts as a potent agonist of jasmonic acid receptors. It binds to the jasmonic acid receptor and activates downstream signaling pathways that regulate gene expression. The activation of these pathways leads to the induction of various physiological responses, including the production of defensive compounds in plants and the activation of immune responses in insects.

Biochemical And Physiological Effects

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate has been shown to have a wide range of biochemical and physiological effects. In plants, it induces the production of defensive compounds such as phytoalexins, protease inhibitors, and pathogenesis-related proteins. It also regulates the expression of genes involved in plant growth and development. In insects, it activates immune responses such as the production of antimicrobial peptides and the activation of phagocytosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl epoxy-jasmonate in lab experiments is its ability to mimic the biological activity of jasmonic acid. This allows researchers to study the role of jasmonic acid in various physiological processes without the need for expensive and time-consuming experiments. However, one of the limitations of using methyl epoxy-jasmonate is its potential toxicity. High concentrations of methyl epoxy-jasmonate can be toxic to cells and organisms, which can affect the results of experiments.

Future Directions

There are several future directions for the use of methyl epoxy-jasmonate in scientific research. One area of research is the development of new analogs of jasmonic acid that have improved biological activity and reduced toxicity. Another area of research is the use of methyl epoxy-jasmonate in the development of new insecticides and herbicides that target jasmonic acid pathways. Finally, the use of methyl epoxy-jasmonate in the study of plant-microbe interactions and the development of new biocontrol agents is an area of research that holds great promise.

Synthesis Methods

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate can be synthesized using a multistep process. The first step involves the conversion of methyl 10-undecenoate to methyl 10-oxo-11-undecenoate using potassium permanganate. The second step involves the reaction of methyl 10-oxo-11-undecenoate with methyl vinyl ketone to form methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate. The final step involves the purification of the product using column chromatography.

Scientific Research Applications

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid. It is commonly used in plant biology research to study the role of jasmonic acid in regulating plant growth, development, and stress response. Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is also used in insect biology research to study the role of jasmonic acid in insect development, behavior, and immunity.

properties

CAS RN

21213-74-1

Product Name

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate

Molecular Formula

C17-H28-O3

Molecular Weight

280.4 g/mol

IUPAC Name

methyl (2E,6E)-9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+

InChI Key

CPVQJXZBSGXTGJ-LMLHBTEYSA-N

Isomeric SMILES

CCC1(C(O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C

SMILES

CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C

Canonical SMILES

CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C

synonyms

juvenile hormone II
juvenile hormone II, ((2alpha(2E,6E),3beta))-isomer
juvenile hormone II, (2alpha(2E,6E),3alpha)-(+-)-isomer
juvenile hormone II, (2R-(2alpha(2E,6E),3alpha))-isome

Origin of Product

United States

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